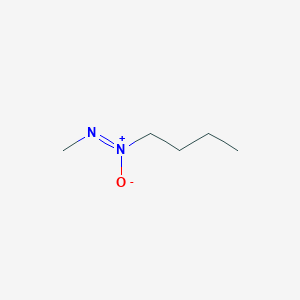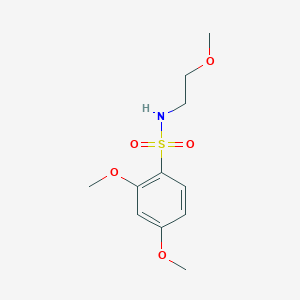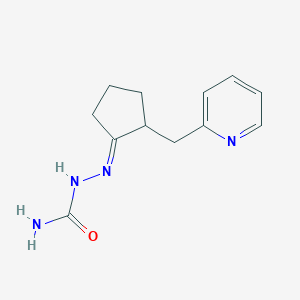
3,4-dichloro-N-cyclohexyl-2-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dichloro-N-cyclohexyl-2-methoxybenzenesulfonamide, also known as DCM, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been found to have various biochemical and physiological effects, making it a valuable tool in the field of pharmacology.
Wirkmechanismus
The mechanism of action of 3,4-dichloro-N-cyclohexyl-2-methoxybenzenesulfonamide is not fully understood, but it is believed to act as an inhibitor of various enzymes and receptors. It has been found to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in the body. It has also been shown to have activity against the TRPV1 receptor, which is involved in the sensation of pain.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the activation of TRPV1 receptors, and the inhibition of the growth of certain cancer cells. It has also been found to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3,4-dichloro-N-cyclohexyl-2-methoxybenzenesulfonamide is its wide range of activity against various enzymes and receptors, making it a valuable tool for drug discovery. However, its use is limited by its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on 3,4-dichloro-N-cyclohexyl-2-methoxybenzenesulfonamide, including the development of more potent and selective derivatives, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its potential as a tool for studying the role of sulfonamide derivatives in various biochemical pathways.
Synthesemethoden
3,4-dichloro-N-cyclohexyl-2-methoxybenzenesulfonamide can be synthesized through a multistep process starting with the reaction of 3,4-dichloroaniline with cyclohexyl isocyanate to form N-cyclohexyl-3,4-dichloroaniline. This intermediate is then reacted with methoxybenzenesulfonyl chloride in the presence of a base to yield this compound.
Wissenschaftliche Forschungsanwendungen
3,4-dichloro-N-cyclohexyl-2-methoxybenzenesulfonamide has been extensively used in scientific research as a pharmacological tool to study the role of sulfonamide derivatives in various biochemical pathways. It has been found to have activity against a wide range of enzymes and receptors, making it a valuable tool for drug discovery.
Eigenschaften
Molekularformel |
C13H17Cl2NO3S |
|---|---|
Molekulargewicht |
338.2 g/mol |
IUPAC-Name |
3,4-dichloro-N-cyclohexyl-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C13H17Cl2NO3S/c1-19-13-11(8-7-10(14)12(13)15)20(17,18)16-9-5-3-2-4-6-9/h7-9,16H,2-6H2,1H3 |
InChI-Schlüssel |
JHSXYSVJAXBWOJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NC2CCCCC2 |
Kanonische SMILES |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(1-adamantyloxy)ethyl]-2,5-dichloro-4-methoxybenzenesulfonamide](/img/structure/B224867.png)
![N-[2-(1-adamantyloxy)ethyl]-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B224868.png)
![N-[2-(1-Adamantyloxy)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B224873.png)
![N-[2-(1-adamantyloxy)ethyl]-3,4-dichloro-2-methoxybenzenesulfonamide](/img/structure/B224875.png)
![N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methoxybenzenesulfonamide](/img/structure/B224876.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]indoline](/img/structure/B224881.png)






